molecular formula C21H22BrN5O2S B11251984 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11251984
M. Wt: 488.4 g/mol
InChI Key: ITMXONPTVRYZOS-UHFFFAOYSA-N
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Description

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a bromobenzenesulfonyl group, and a pyrimidine core

Preparation Methods

The synthesis of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the bromobenzenesulfonyl group: This is achieved by reacting the piperazine derivative with bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Construction of the pyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

    Final coupling: The final step involves coupling the bromobenzenesulfonyl piperazine derivative with the pyrimidine core under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium.

Scientific Research Applications

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used in chemical biology to probe the function of biological macromolecules and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzenesulfonyl group and the piperazine ring play crucial roles in the binding affinity and specificity of the compound. The pyrimidine core is involved in the interaction with nucleic acids or proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

    2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine: This compound has a pyrazine core instead of a pyrimidine core, which may affect its biological activity and chemical properties.

    2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]ethan-1-ol:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a carboxamide group and a phenyl group, which may influence its pharmacological properties and mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C21H22BrN5O2S/c1-16-15-20(24-18-5-3-2-4-6-18)25-21(23-16)26-11-13-27(14-12-26)30(28,29)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3,(H,23,24,25)

InChI Key

ITMXONPTVRYZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=CC=C4

Origin of Product

United States

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